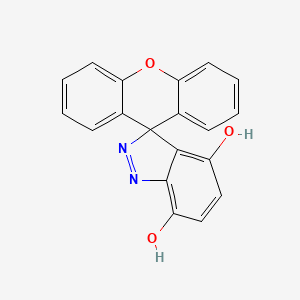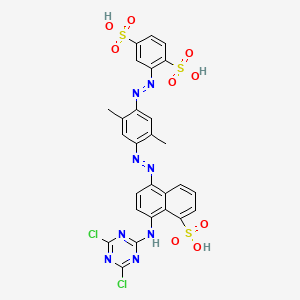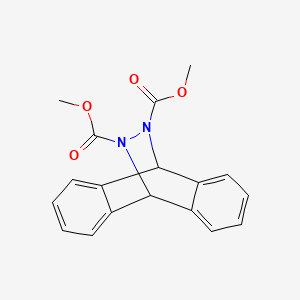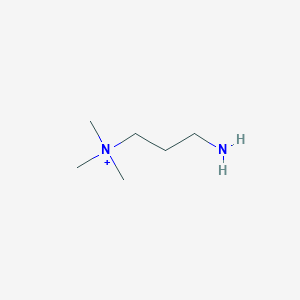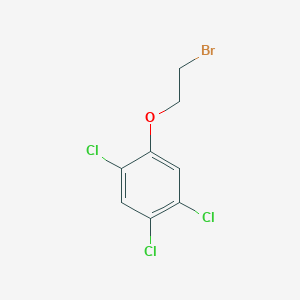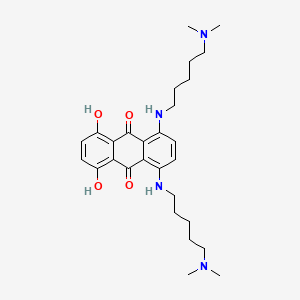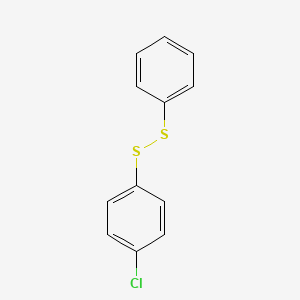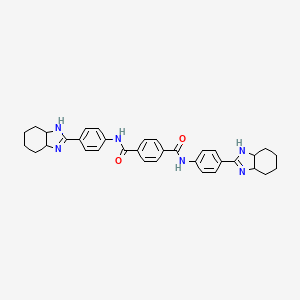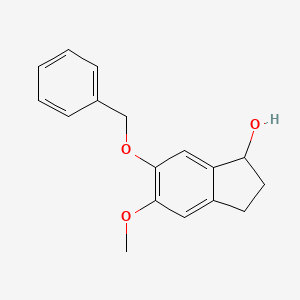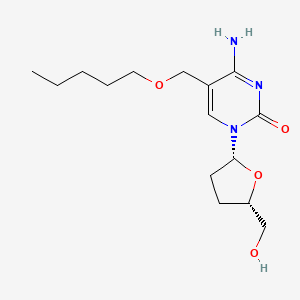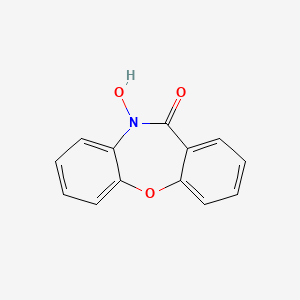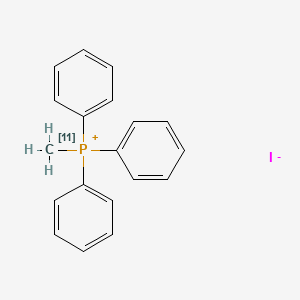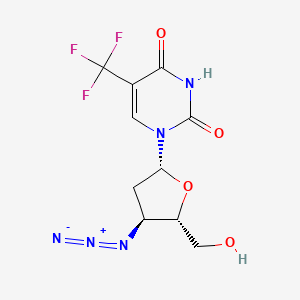
3'-Azido-2',3'-dideoxy-5-trifluoromethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is a synthetic nucleoside analog. It is structurally characterized by the presence of an azido group at the 3’ position, a trifluoromethyl group at the 5’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine typically involves multiple stepsThe trifluoromethyl group is then introduced at the 5’ position using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation at the 5’ position.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Reduction: Hydrogenation or the use of reducing agents like triphenylphosphine.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized uridine derivatives.
Applications De Recherche Scientifique
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
The compound exerts its effects primarily through the incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The azido group at the 3’ position is crucial for this activity, as it prevents the formation of phosphodiester linkages necessary for nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Similar structure but lacks the trifluoromethyl group.
3’-Azido-2’,3’-dideoxyadenosine: Contains an adenine base instead of uracil.
3’-Azido-2’,3’-dideoxyguanosine: Contains a guanine base instead of uracil
Uniqueness
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification may also influence its interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
87190-84-9 |
|---|---|
Formule moléculaire |
C10H10F3N5O4 |
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10F3N5O4/c11-10(12,13)4-2-18(9(21)15-8(4)20)7-1-5(16-17-14)6(3-19)22-7/h2,5-7,19H,1,3H2,(H,15,20,21)/t5-,6+,7+/m0/s1 |
Clé InChI |
LYWDBOUHROZMIU-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



